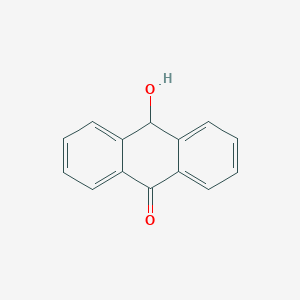

10-Hydroxyanthrone

説明

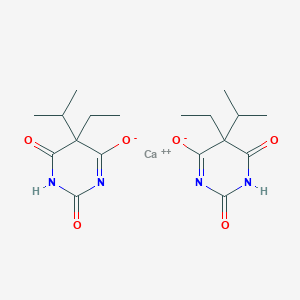

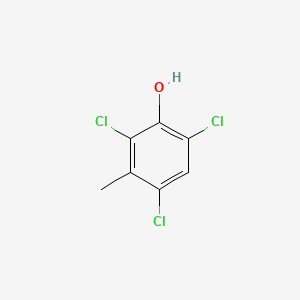

10-Hydroxyanthrone, also known as Dithranol or Anthralin, is a Hydroxyanthrone, anthracene derivative . It is used in medicine applied to the skin of people with psoriasis . It is available as creams, ointment, or pastes in 0.1 to 2% strengths .

Synthesis Analysis

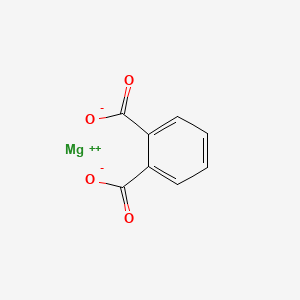

The reaction between t-butylmagnesium chloride and anthraquinone results in 3,10-di-t-butyl-10-hydroxyanthrone as the major addition product . Further reaction leads to 3,6,10-tri-t-butyl-10-hydroxyanthrone .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like Mass Spectrometry (MS). MS manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis

The reaction between t-butylmagnesium chloride and anthraquinone takes an unusual course. It gives 3,10-di-t-butyl-10-hydroxyanthrone as the major addition product . Further reaction leads to 3,6,10-tri-t-butyl-10-hydroxyanthrone .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Electrochemical Sensing Platform

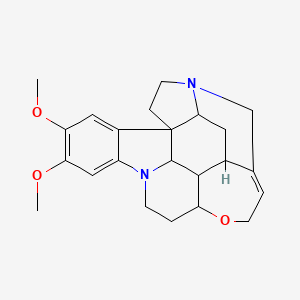

A study by Ye, Yang, Wei, and Wu (2018) developed a novel sensing platform using graphene nanosheets for 10-Hydroxycamptothecine (10-HCPT), demonstrating significant improvements in the oxidation signal of 10-HCPT. This approach could be pivotal in enhancing the electrochemical detection of 10-HCPT, offering potential applications in clinical diagnostics and environmental monitoring (Ye, Yang, Wei, & Wu, 2018).

Identification in Laxative Plants

Demarque et al. (2017) focused on characterizing fragmentation reactions between anthraquinones, including oxanthrones like 10-hydroxycascaroside A and B. Their work is crucial for differentiating and identifying these compounds in laxative plants and phytotherapeutic drugs, which is vital for ensuring the safe and effective use of these medicinal plants (Demarque et al., 2017).

Antibacterial Activity

Research by Nurbayti, Mujahidin, and Syah (2022) explored the synthesis of anthrone derivatives, including 1,3,5,7-tetrahydroxy-10H-anthracene-9-one, and assessed their antibacterial activity. This study contributes to understanding the potential of anthrone derivatives as antibacterial agents, which could lead to new treatments for bacterial infections (Nurbayti, Mujahidin, & Syah, 2022).

Cell Protection and Health

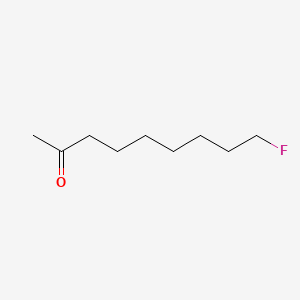

A 2022 study by Fan et al. investigated 10-Hydroxydec-2-enoic acid's (10-HDA) role in protecting vascular smooth muscle cells from oxidative stress, suggesting its potential as a pharmacological application for maintaining vascular health. This research could open new avenues for developing treatments against vascular diseases (Fan et al., 2022).

Fluorescence Studies

Liu Yong's 2011 study synthesized 9-ethynyl-9-hydroxyanthrone, a terminal alkynol anthraquinone derivative, and examined its fluorescence properties. The findings demonstrated its potential as a sensing material for explosive detection, indicating a novel application area in security and forensic science (Liu Yong, 2011).

Cancer Treatment

Xiaofeng Yang and colleagues (2016) developed 10-Hydroxycamptothecin (10-HCPT) nanocrystals, presenting an innovative drug delivery system for cancer treatment. Their work highlights the potential of nanotechnology in enhancing the efficacy and safety of anticancer drugs (Yang et al., 2016).

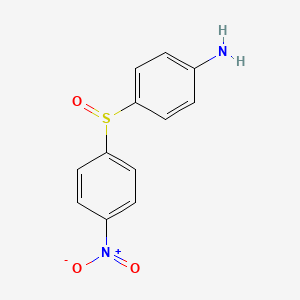

DNA Methylation Studies

Coulter, O'Driscoll, and Bressler (2013) researched hydroquinone, a benzene metabolite, and its impact on DNA methylation. This study is significant for understanding the molecular mechanisms of DNA demethylation and its implications in cancer and neurological disorders (Coulter, O'Driscoll, & Bressler, 2013).

作用機序

将来の方向性

Future research could focus on the development of isoform selective HDACi to overcome impediments in the therapeutic intervention of HDACs . Also, the design of inhibitors that can restrain the deacetylase activity of HDAC6 but would not impair its other functions responsible for neuroprotection could be a potential area of research .

特性

IUPAC Name |

10-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGHAOQITVWULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970230 | |

| Record name | 10-Hydroxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-99-5 | |

| Record name | NSC67866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Hydroxyanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

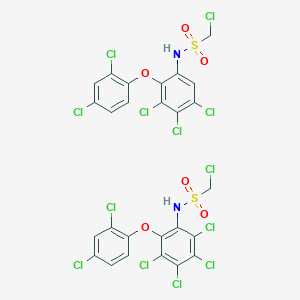

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

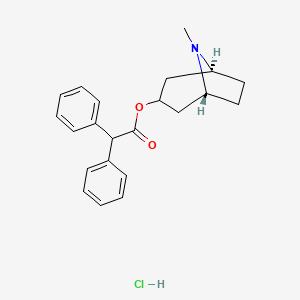

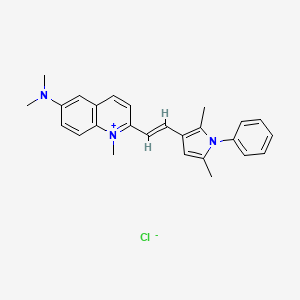

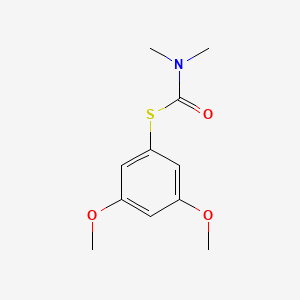

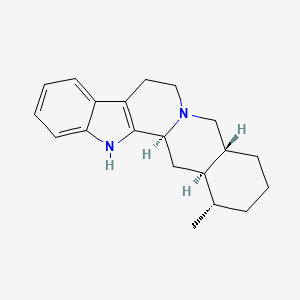

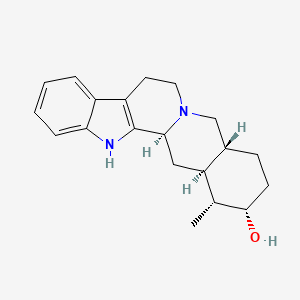

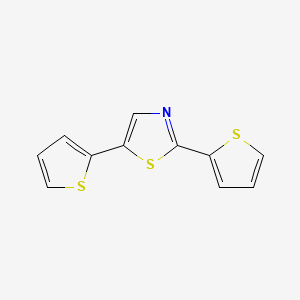

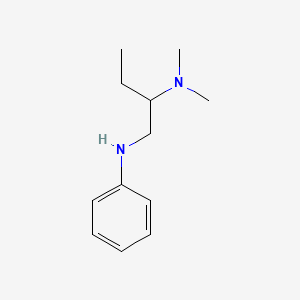

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。